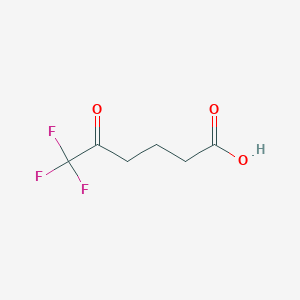

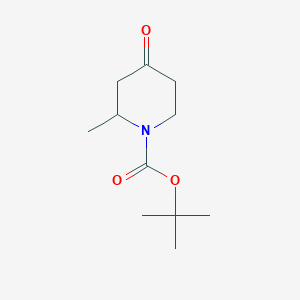

5-Oxo-6,6,6-trifluorohexanoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-Oxo-6,6,6-trifluorohexanoic acid (5-oxo-TFH) is a trifluorinated carboxylic acid that has been used in a variety of scientific research applications. It is an important chemical compound due to its unique properties, which make it an ideal candidate for use in laboratory experiments. 5-oxo-TFH has a wide range of applications, including its use as a synthetic reagent, as an inhibitor of enzymes, and as a building block for the synthesis of other compounds. In

Applications De Recherche Scientifique

Inhibition of Granulocyte Activation

5-Oxo-6,8,11,14-eicosatetraenoic acid, a product related to 5-Oxo-6,6,6-trifluorohexanoic acid, is known for its potent granulocyte chemoattractant properties. Studies have shown that it can induce infiltration of eosinophils and neutrophils, particularly in the context of inflammatory diseases such as asthma and allergic rhinitis. Novel indole OXE receptor antagonists have been developed to inhibit this chemoattractant activity, offering potential therapeutic benefits in treating allergic diseases (Gore et al., 2014).

Chemoattraction of Eosinophils and Neutrophils

5-Oxo-6,8,11,14-eicosatetraenoic acid is also a crucial mediator for the chemoattraction of eosinophils and neutrophils. This compound, derived from arachidonic acid metabolism, triggers responses such as actin polymerization, calcium mobilization, integrin expression, and degranulation in these cells. This makes it a significant chemoattractant and possible mediator in allergic diseases (Powell & Rokach, 2005).

Development of OXE Receptor Antagonists

Further research into 5-Oxo-6,8,11,14-eicosatetraenoic acid has led to the development of potent OXE receptor antagonists. These antagonists are designed to target eosinophilic diseases like asthma and allergic rhinitis by inhibiting the action of this compound on eosinophils. The development of these antagonists has been a critical step in creating novel therapeutic agents for these conditions (Patel et al., 2014).

Asthma and Allergic Disease Treatment

The role of 5-Oxo-6,8,11,14-eicosatetraenoic acid in inducing tissue eosinophilia through the OXE receptor has highlighted its potential as a proinflammatory mediator in eosinophilic diseases such as asthma. The development of novel, highly potent OXE receptor antagonists offers a new strategy for treating these disorders, which could significantly benefit asthma patients (Chourey et al., 2018).

Eosinophil Chemoattractant and OXE Receptor

Research has also delved into the biosynthesis of 5-Oxo-6,8,11,14-eicosatetraenoic acid, particularly how it is formed from the 5-lipoxygenase product 5-HETE. This process is highly influenced by factors like oxidative stress and activation of the respiratory burst in phagocytic cells. Understanding the synthesis and action of this compound provides valuable insights into its role in inflammatory and allergic diseases (Powell & Rokach, 2013).

Propriétés

IUPAC Name |

6,6,6-trifluoro-5-oxohexanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7F3O3/c7-6(8,9)4(10)2-1-3-5(11)12/h1-3H2,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJXIOTVBBDEEJR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(=O)C(F)(F)F)CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7F3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60444986 |

Source

|

| Record name | 5-OXO-6,6,6-TRIFLUOROHEXANOIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60444986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

184157-09-3 |

Source

|

| Record name | 5-OXO-6,6,6-TRIFLUOROHEXANOIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60444986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(5-chloro-2-methoxyphenyl)carbamothioyl]benzamide](/img/structure/B65899.png)

![cis-2-Methylhexahydropyrrolo[3,4-C]pyrrole](/img/structure/B65909.png)

![2,5-Dioxo-1-[6-[6-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]hexanoylamino]hexanoyloxy]pyrrolidine-3-sulfonic acid](/img/structure/B65913.png)

![N-[4-[[5-[1-(3-chlorophenyl)-4-methoxy-5-[(4-nitrophenyl)diazenyl]pyrazol-3-yl]-1,3,4-thiadiazol-2-yl]sulfamoyl]phenyl]acetamide](/img/structure/B65923.png)